methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate
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Overview
Description
Methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate is a chemical compound with the molecular formula C7H9N3O2 It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a triazole derivative with an appropriate ester. The reaction conditions often include the use of a base to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification processes such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoate
- 2-methylpropyl 3-(1H-1,2,4-triazol-1-yl)but-2-enoate
Uniqueness
Methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (Z)-3-amino-4-(1,2,4-triazol-1-yl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-13-7(12)2-6(8)3-11-5-9-4-10-11/h2,4-5H,3,8H2,1H3/b6-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSQSPQDRXLICZ-KXFIGUGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(CN1C=NC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/CN1C=NC=N1)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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